![molecular formula C17H18N2O4S B6395495 5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1261968-95-9](/img/structure/B6395495.png)
5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid (5-PPSPA) is a simple organic compound with a molecular formula of C10H14NO4S. It is a derivative of piperidine and is used in various scientific research applications. It has a melting point of 214-216 °C and a boiling point of 310 °C. 5-PPSPA is a white crystalline solid with a slight odor. It has a solubility of 0.08 g/mL in water and is soluble in alcohols, ethers, and acetone.
Wissenschaftliche Forschungsanwendungen
5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of various heterocyclic compounds and in the synthesis of biologically active compounds.
Wirkmechanismus
5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% acts as a strong acid, donating a proton to the substrate. It can also act as a nucleophile, attacking electrophilic substrates. In addition, it can act as a base, accepting a proton from the substrate.
Biochemical and Physiological Effects
5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, phospholipase A2, and lipoxygenase. It also has anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent, and it is easy to handle and store. It is also stable at room temperature and has a long shelf life. The main limitation of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
Future research on 5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% could focus on its potential applications in drug discovery and development. It could also be used as a starting material for the synthesis of a variety of heterocyclic compounds and other biologically active compounds. In addition, further research could be conducted to explore its potential as an inhibitor of various enzymes and its potential anti-inflammatory, anti-oxidant, and anti-cancer effects. Finally, further research could be conducted to explore its potential as a catalyst in various reactions.
Synthesemethoden
5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% can be synthesized by reacting piperidine-4-sulfonyl chloride with 5-chloropicolinate. The reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 80-90 °C. The reaction is then quenched with dilute hydrochloric acid to produce the desired 5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%.
Eigenschaften
IUPAC Name |
5-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)16-9-6-14(12-18-16)13-4-7-15(8-5-13)24(22,23)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDKSIWKCJXBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



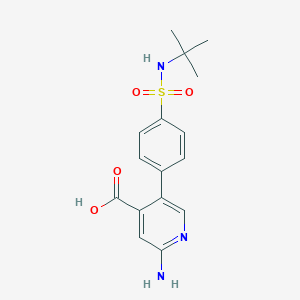
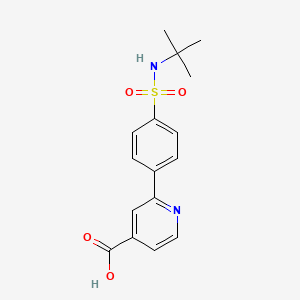

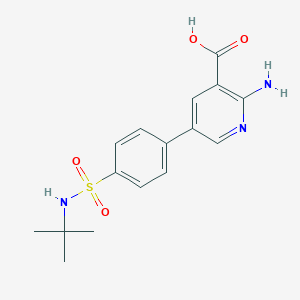
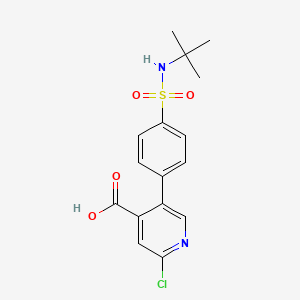
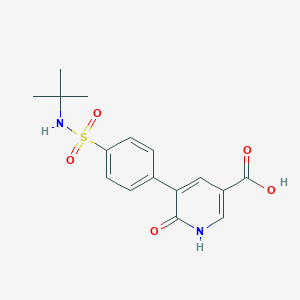

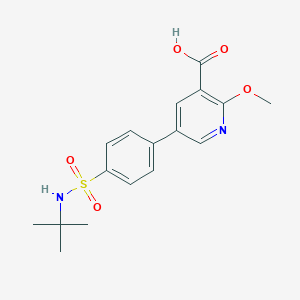
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395490.png)
![4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395502.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395521.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395525.png)